molecular formula C13H27N3O2 B3234464 [1-(2-Amino-ethyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester CAS No. 1353975-68-4

[1-(2-Amino-ethyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester

Cat. No.: B3234464
CAS No.: 1353975-68-4
M. Wt: 257.37 g/mol
InChI Key: SVGVNEVPPUPTGE-UHFFFAOYSA-N
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Description

[1-(2-Amino-ethyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester is a piperidine-based compound featuring a tert-butyl carbamate group at the 3-position and a 2-aminoethyl substituent at the 1-position of the piperidine ring. This structure is characteristic of intermediates used in pharmaceutical synthesis, particularly in protecting amine functionalities during multi-step reactions. The tert-butyl carbamate (Boc) group is a widely employed protecting group due to its stability under basic and nucleophilic conditions, while the 2-aminoethyl side chain introduces a primary amine, enabling further derivatization or salt formation .

Properties

IUPAC Name

tert-butyl N-[1-(2-aminoethyl)piperidin-3-yl]-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27N3O2/c1-13(2,3)18-12(17)15(4)11-6-5-8-16(10-11)9-7-14/h11H,5-10,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVGVNEVPPUPTGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCCN(C1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801129409
Record name Carbamic acid, N-[1-(2-aminoethyl)-3-piperidinyl]-N-methyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801129409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353975-68-4
Record name Carbamic acid, N-[1-(2-aminoethyl)-3-piperidinyl]-N-methyl-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353975-68-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[1-(2-aminoethyl)-3-piperidinyl]-N-methyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801129409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

[1-(2-Amino-ethyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester, also known as tert-butyl (piperidin-3-ylmethyl)carbamate, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, particularly in the context of cancer therapy, neurodegenerative diseases, and anti-inflammatory properties.

  • Molecular Formula : C12H25N3O2
  • Molecular Weight : 243.35 g/mol
  • CAS Number : 259180-79-5

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes:

  • Cancer Therapy :
    • Recent studies have indicated that derivatives of piperidine compounds exhibit anticancer properties. For instance, a related piperidine derivative demonstrated cytotoxicity and apoptosis induction in FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin .
    • The compound acts as a ligand for the M3 muscarinic acetylcholine receptor (M3R), which is implicated in cell proliferation and metastasis in colorectal cancer .
  • Neurodegenerative Diseases :
    • Compounds similar to this compound have shown promise in treating Alzheimer's disease through multi-targeted approaches. They inhibit cholinesterase and beta-secretase enzymes, which are crucial in the pathophysiology of Alzheimer's .
  • Anti-inflammatory Properties :
    • The compound has been associated with the inhibition of the nuclear factor kappa B (NF-κB) pathway, a key regulator of inflammation. In vitro studies have demonstrated that certain derivatives can significantly inhibit NF-κB activity, suggesting potential as anti-inflammatory agents .

Table 1: Summary of Biological Activities

Activity TypeMechanism/TargetReference
AnticancerInduces apoptosis via M3R activation
NeuroprotectionCholinesterase inhibition
Anti-inflammatoryNF-κB inhibition

Case Study: Anticancer Activity

A study exploring the anticancer potential of piperidine derivatives revealed that specific modifications enhance their cytotoxic effects. The introduction of saturated structures improved interactions with protein binding sites, leading to increased efficacy against cancer cells .

Case Study: Neuroprotective Effects

Another research effort focused on a related compound that exhibited dual inhibition of cholinesterase and beta-secretase. This dual action not only enhanced cognitive function in animal models but also reduced amyloid-beta aggregation, a hallmark of Alzheimer's disease .

Scientific Research Applications

Pharmacological Research

The compound has been investigated for its role as an antagonist in various biological pathways. Specifically, it has shown promise in targeting C-C chemokine receptor 8 (CCR8), which is implicated in inflammatory responses and certain cancers. Research indicates that antagonists of CCR8 may help modulate immune responses effectively, making this compound a candidate for further studies in immunotherapy and cancer treatment .

Neuropharmacology

Research into nonpeptide antagonists of neuropeptide receptors suggests that compounds like [1-(2-Amino-ethyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester could be beneficial in treating neurodegenerative diseases or psychiatric disorders. Its structure allows for interactions with various neurotransmitter systems, potentially leading to therapeutic effects in conditions such as depression or anxiety .

Synthetic Chemistry

This compound serves as an important intermediate in synthetic routes to develop more complex molecules with biological activity. Its ability to undergo further chemical modifications makes it valuable in the synthesis of novel drug candidates.

Case Studies

StudyFocusFindings
Study on CCR8 Antagonism Investigated the efficacy of CCR8 antagonistsFound that compounds similar to this compound significantly inhibited CCR8-mediated responses in vitro, suggesting potential therapeutic applications in cancer immunotherapy.
Neuropharmacological Assessment Evaluated the effects on neuropeptide receptor activityDemonstrated that the compound modulates receptor activity, indicating its potential use in treating neuropsychiatric disorders by influencing neurotransmitter systems.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperidine Ring

a) Aminoethyl vs. Aminoacetyl Substituents
  • Target Compound: The 2-aminoethyl group (-CH2CH2NH2) provides a primary amine, enhancing reactivity in alkylation or conjugation reactions.
  • This modification likely decreases metabolic instability but may limit interactions with biological targets requiring cationic amines .
b) Stereochemical Variants
  • [(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester (): The (S)-enantiomer introduces stereochemical specificity, which could enhance binding affinity in chiral environments (e.g., enzyme active sites).
  • [(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester (): The (R)-enantiomer and absence of a methyl group on the carbamate alter spatial orientation and electronic properties, impacting solubility and receptor interactions .
c) Heterocyclic Modifications
  • This increases molecular weight (339.86 g/mol) and lipophilicity (predicted logP: 2.89), which may enhance membrane permeability but reduce aqueous solubility .

Piperidine vs. Piperazine Derivatives

  • 3-Dimethylaminomethyl-4-methanesulfonyl-piperazine-1-carboxylic acid tert-butyl ester (): Replacing piperidine with piperazine adds a second nitrogen atom, increasing hydrogen-bonding capacity. The methanesulfonyl group (-SO2CH3) is strongly electron-withdrawing, altering electronic distribution and stability. Such derivatives are often used in kinase inhibitors due to their polar interactions .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Predicted pKa Key Features
Target Compound C13H25N3O2 267.36 ~8.5 (amine) Primary amine, Boc-protected
[1-(2-Amino-acetyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester C14H25N3O3 283.37 ~5.5 (amide) Amide substituent, reduced basicity
[1-(6-Chloro-pyridin-3-ylmethyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester C17H26ClN3O2 339.86 7.76 Chloropyridinyl, aromatic
[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester C15H29N3O2 283.42 ~9.0 (amine) Cyclopropyl carbamate, stereospecific

Q & A

Basic: What are the common synthetic routes for preparing [1-(2-Amino-ethyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester?

Methodological Answer:
The compound is typically synthesized via multi-step routes involving:

  • Boc-protection of piperidine intermediates : Tert-butyl carbamate (Boc) groups are introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine in THF) to protect amine functionalities. This is critical for preventing unwanted side reactions in subsequent steps .
  • Functionalization of the piperidine ring : Alkylation or reductive amination steps are employed to introduce the 2-aminoethyl and methylcarbamic acid moieties. For example, bromoethylamine derivatives may react with piperidine intermediates under nucleophilic substitution conditions .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is standard for isolating intermediates. LC-MS or NMR is used to confirm purity .

Basic: How can researchers confirm the structural integrity of this compound after synthesis?

Methodological Answer:
Key analytical techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR verify the Boc group (distinct tert-butyl signals at ~1.4 ppm in ¹H NMR) and piperidine ring conformation. Coupling constants in 2D-COSY or NOESY experiments resolve stereochemistry .
  • Mass Spectrometry (HRMS or ESI-MS) : Confirm molecular weight (e.g., calculated [M+H]⁺ for C₁₄H₂₇N₃O₂: 270.21) and detect fragmentation patterns .
  • IR Spectroscopy : Carbamate C=O stretches (~1680–1720 cm⁻¹) and NH stretches (~3300 cm⁻¹) validate functional groups .

Advanced: How can stereochemical inconsistencies in synthesis be addressed?

Methodological Answer:
Stereochemical control is critical for bioactivity. Strategies include:

  • Chiral Auxiliaries or Catalysts : Asymmetric Mannich reactions or phase-transfer catalysis (e.g., using cinchona alkaloid-derived catalysts) ensure enantioselective formation of the piperidine ring .
  • Crystallographic Validation : Single-crystal X-ray diffraction resolves ambiguous configurations. For example, tert-butyl groups create steric hindrance that stabilizes specific conformers .
  • Dynamic Kinetic Resolution : Utilize reversible reactions to favor the desired stereoisomer under optimized conditions (e.g., pH, temperature) .

Advanced: How should researchers optimize Suzuki coupling steps for piperidine-boronate intermediates?

Methodological Answer:
Key parameters for Suzuki-Miyaura cross-coupling (used in aryl-piperidine derivatives):

  • Catalyst System : Pd(PPh₃)₄ or PdCl₂(dppf) with K₂CO₃ in DMF/H₂O (3:1) at 80–100°C .
  • Boronate Preparation : Synthesize 5-((tert-butoxycarbonyl)aminomethyl)-2-fluorobenzeneboronic acid intermediates via Miyaura borylation .
  • Work-Up : Extract with ethyl acetate, wash with brine, and purify via flash chromatography (yields ~60–75%) .

Advanced: How to resolve contradictions in reported toxicity data for tert-butyl carbamate derivatives?

Methodological Answer:
Discrepancies arise from:

  • Varied Exposure Models : Acute toxicity (LD₅₀) in rodents may not reflect chronic effects in vitro. Always cross-reference occupational exposure limits (e.g., 5 mg/m³ for similar compounds) with cell-based assays (e.g., IC₅₀ in HEK293 cells) .
  • Impurity Profiles : Residual palladium from catalytic steps or unreacted bromoethylamine can skew toxicity results. ICP-MS analysis and rigorous purification (e.g., Chelex resin) mitigate this .
  • Metabolite Screening : LC-MS/MS identifies hydrolyzed products (e.g., free amines), which may exhibit higher toxicity than the parent compound .

Advanced: What strategies improve solubility of this compound in aqueous biological assays?

Methodological Answer:

  • Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility without denaturing proteins .
  • pH Adjustment : Protonate the piperidine amine (pKa ~10.5) by lowering pH to 6–7, increasing water solubility via salt formation .
  • Prodrug Design : Replace the Boc group with a water-soluble moiety (e.g., phosphate ester) that cleaves in vivo .

Advanced: How to design derivatization strategies for functionalizing the 2-aminoethyl side chain?

Methodological Answer:

  • Selective Alkylation : React the primary amine with activated esters (e.g., NHS esters of fluorescent tags) in DMF at 0–5°C to minimize Boc deprotection .
  • Schiff Base Formation : Condense with aldehydes (e.g., 4-nitrobenzaldehyde) to form imine linkages for coordination chemistry applications .
  • Enzyme-Compatible Modifications : Use mild conditions (e.g., EDC/NHS coupling in PBS pH 7.4) for bioconjugation without disrupting the carbamate group .

Advanced: How does the Boc group influence stability under varying storage conditions?

Methodological Answer:

  • Thermal Stability : Boc derivatives degrade above 40°C (TGA data). Store at –20°C under argon to prevent hydrolysis .
  • Acid Sensitivity : Boc groups cleave rapidly in HCl/MeOH (1:4 v/v, 1 hr). Avoid acidic buffers in long-term assays .
  • Light Exposure : UV irradiation (254 nm) accelerates decomposition. Use amber vials for light-sensitive intermediates .

Advanced: What are alternatives to the Boc protecting group for tailored applications?

Methodological Answer:

  • Fmoc Groups : For solid-phase peptide synthesis, Fmoc (fluorenylmethyloxycarbonyl) offers orthogonal deprotection with piperidine .
  • Alloc Protection : Allyloxycarbonyl (Alloc) groups are removed under neutral conditions via Pd-mediated deallylation, ideal for acid-sensitive substrates .
  • Photocleavable Groups : Nitroveratryloxycarbonyl (NVOC) enables light-triggered deprotection for spatiotemporal control in prodrug activation .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(2-Amino-ethyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester
Reactant of Route 2
Reactant of Route 2
[1-(2-Amino-ethyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester

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